molecular formula C13H19N3O2 B2412463 N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide CAS No. 17102-89-5

N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide

Cat. No.: B2412463
CAS No.: 17102-89-5
M. Wt: 249.314
InChI Key: YYPJDXAXWCIFEK-UHFFFAOYSA-N
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Description

“N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide” is a chemical compound with the linear formula C13H19N3O2 . It has a molecular weight of 249.315 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 249.315 .

Scientific Research Applications

Photochemical Reactions

The compound's role in photochemical reactions has been explored. For instance, Mella, Fagnoni, and Albini (2004) reported that the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to norbornene, yielding various products depending on the solvent. This process offers a novel access to a 'non classical' 2-norbornyl cation, with the product's fate influenced by the solvent's basicity/nucleophilicity (Mella, Fagnoni, & Albini, 2004).

Synthesis and Improvement Techniques

Gong Fenga (2007) focused on the synthesis and improvement of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide. The study reported an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation, indicating a simpler, safer, and cost-effective approach suitable for scale-up production (Gong Fenga, 2007).

Cyclopalladation Studies

Mossi, Klaus, and Rys (1992) investigated the cyclopalladation of acetylated anilines, including N-(3-methylphenyl)acetamide and similar compounds. They found that these compounds easily form complexes with palladium(II) acetate, showcasing the compound's role in forming complexes with metal ions (Mossi, Klaus, & Rys, 1992).

Protective Group Chemistry

Hanessian and Moralioglu (1972) explored the utility of N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals in protecting vicinal diols. Their research demonstrated that these compounds are useful as temporary protecting groups for diols, compatible with various acylation conditions (Hanessian & Moralioglu, 1972).

Insecticidal Activity

Samaritoni et al. (1999) showed that certain derivatives of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide, which include a dimethylamino group, retain much of the efficacy of the parent amide as broad-spectrum insecticides (Samaritoni et al., 1999).

Radiosynthesis for Metabolic Studies

Latli and Casida (1995) discussed the radiosynthesis of acetochlor, a chloroacetanilide herbicide, which includes a chloroacetamide group. This process is essential for studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).

Anticonvulsant Properties

Camerman et al. (2005) reported on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, noting its linearly extended conformation and identifying molecular features potentially responsible for its anticonvulsant activities (Camerman et al., 2005).

Properties

IUPAC Name

N-[acetamido-[4-(dimethylamino)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(17)14-13(15-10(2)18)11-5-7-12(8-6-11)16(3)4/h5-8,13H,1-4H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPJDXAXWCIFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)N(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17102-89-5
Record name N-((ACETYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)ACETAMIDE
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